molecular formula C18H17NO3 B1386809 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1170989-53-3

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B1386809
M. Wt: 295.3 g/mol
InChI Key: MTPBQYOSFCPTSM-UHFFFAOYSA-N
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Description

The compound “1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a type of heterocyclic compound. This core is substituted with a carboxylic acid group at the 6-position and a 4-methylbenzyl group at the 1-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the carboxylic acid group, and the attachment of the 4-methylbenzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline ring, a carboxylic acid group, and a 4-methylbenzyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The tetrahydroquinoline core may also participate in various reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could confer acidity to the molecule. The compound is likely to be solid at room temperature, and its solubility would depend on the specific nature of the solvent .

Future Directions

The study of heterocyclic compounds, including those based on the quinoline core, is a vibrant field of research in medicinal chemistry. These compounds often exhibit a wide range of biological activities, making them attractive targets for the development of new therapeutic agents .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-2-4-13(5-3-12)11-19-16-8-6-15(18(21)22)10-14(16)7-9-17(19)20/h2-6,8,10H,7,9,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPBQYOSFCPTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 4
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1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 5
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1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 6
1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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